molecular formula C14H18N2O4 B249273 N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE

N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE

Cat. No.: B249273
M. Wt: 278.3 g/mol
InChI Key: GKWMRCNNRVAHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzo[1,3]dioxole Moiety: The benzo[1,3]dioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzo[1,3]dioxole precursor is replaced by morpholine.

    Formation of the Propionamide Group: The final step involves the acylation of the morpholine-substituted benzo[1,3]dioxole with propionyl chloride to form the propionamide group.

Industrial Production Methods

Industrial production of N1-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzo[1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[1,3]dioxole ring.

    Reduction: Reduced forms of the propionamide group.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to cause cell cycle arrest and induce apoptosis by modulating the activity of key proteins involved in cell division . The compound may also interact with enzymes and receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1,3-BENZODIOXOL-5-YL)-3-MORPHOLINOPROPANAMIDE is unique due to its combination of the benzo[1,3]dioxole ring, morpholine ring, and propionamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C14H18N2O4/c17-14(3-4-16-5-7-18-8-6-16)15-11-1-2-12-13(9-11)20-10-19-12/h1-2,9H,3-8,10H2,(H,15,17)

InChI Key

GKWMRCNNRVAHBI-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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